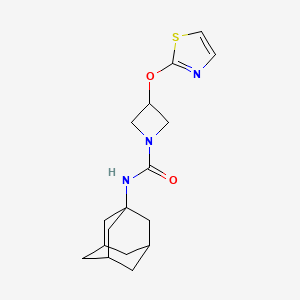
N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H23N3O2S and its molecular weight is 333.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Applications
N-substituted adamantane derivatives have shown promising antiviral activities, particularly against influenza viruses. For instance, a study conducted by Göktaş et al. (2012) utilized a microwave-assisted synthesis method to create N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety, demonstrating potent antiviral activity against influenza A and B viruses. The compounds exhibited a defined structure-activity relationship, with one compound identified as a potent inhibitor, acting as a fusion inhibitor by preventing the influenza virus hemagglutinin's conformational change at low pH Göktaş et al., 2012.
Antimicrobial and Anti-Tuberculosis Applications
Adamantyl-substituted compounds have also been explored for their antimicrobial and anti-tuberculosis potentials. Anusha et al. (2015) described the 'green' synthesis of 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles (AITs), which showed potent inhibitory activity against M. tuberculosis, comparing favorably with standard drugs like Pyrazinamide and Streptomycin. The study highlights AITs' potential in targeting sterol 14α-demethylase (CYP51) to exert their antimycobacterial activity Anusha et al., 2015.
Anticancer Applications
Adamantane derivatives have been investigated for their anticancer properties as well. Dawson et al. (2007) explored an adamantyl-substituted retinoid-derived molecule that inhibits cancer cell growth and angiogenesis by inducing apoptosis. This compound binds to the small heterodimer partner nuclear receptor, showcasing the versatility of adamantane derivatives in designing anticancer therapeutics Dawson et al., 2007.
Propiedades
IUPAC Name |
N-(1-adamantyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c21-15(20-9-14(10-20)22-16-18-1-2-23-16)19-17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,11-14H,3-10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIJJAZBQUXFLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N4CC(C4)OC5=NC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2374216.png)
![8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374218.png)
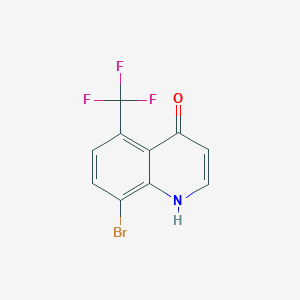
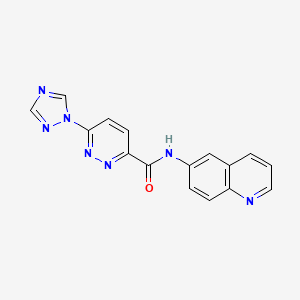
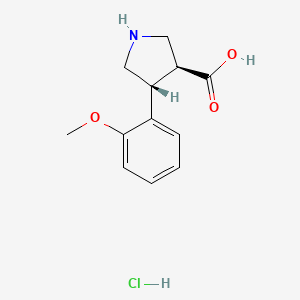
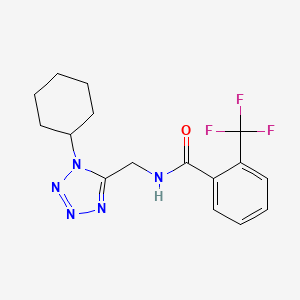
![1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B2374226.png)
![Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2374227.png)
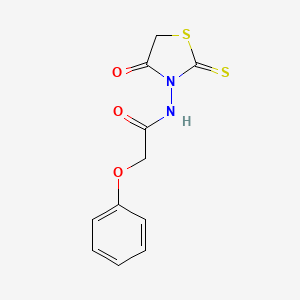
![tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate](/img/structure/B2374229.png)
![N-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2374230.png)
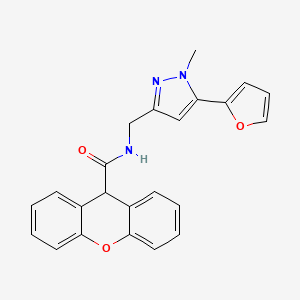
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylbenzamide](/img/structure/B2374236.png)
![7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2374237.png)
